molecular formula C21H23N3O4S B2377913 4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952835-43-7

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2377913
CAS No.: 952835-43-7
M. Wt: 413.49
InChI Key: NQYBMXUQXMUTQE-UHFFFAOYSA-N
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Description

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the azepan-1-ylsulfonyl group and the benzoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

    Tolazamide: A sulfonylurea compound used in the treatment of diabetes.

    Ethyl 4-(azepan-1-ylsulfonylamino)benzoate: Another compound with a similar azepan-1-ylsulfonyl group.

Uniqueness

4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its quinoxaline core, which imparts specific chemical and biological properties. This makes it distinct from other compounds with similar functional groups but different core structures.

Properties

IUPAC Name

4-[4-(azepan-1-ylsulfonyl)benzoyl]-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-20-15-24(19-8-4-3-7-18(19)22-20)21(26)16-9-11-17(12-10-16)29(27,28)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-15H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYBMXUQXMUTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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